molecular formula C15H14BrNO B2555531 4-bromo-N-(2,4-dimethylphenyl)benzamide CAS No. 282091-66-1

4-bromo-N-(2,4-dimethylphenyl)benzamide

Cat. No.: B2555531
CAS No.: 282091-66-1
M. Wt: 304.187
InChI Key: CGUNDMXTDHRITR-UHFFFAOYSA-N
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Description

4-Bromo-N-(2,4-dimethylphenyl)benzamide is an organic compound with the molecular formula C15H14BrNO. It is a member of the benzamide family, characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a 2,4-dimethylphenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,4-dimethylphenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2,4-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

    Coupling Reactions: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

4-Bromo-N-(2,4-dimethylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through coupling reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,4-dimethylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the compound’s structure and the biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2,5-dimethylphenyl)benzamide
  • 4-Bromo-N-(3,4-dimethylphenyl)benzamide
  • 4-Bromo-N-(2,4-dimethylphenyl)benzamide

Uniqueness

This compound is unique due to the specific positioning of the bromine atom and the 2,4-dimethylphenyl group. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

4-bromo-N-(2,4-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUNDMXTDHRITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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